(3Z)-5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
Description
The compound "(3Z)-5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one" is a synthetic oxindole derivative featuring a 5-fluoro substituent on the indole ring and a 4-fluorophenyl group attached via a Z-configured oxoethylidene moiety. Its synthesis involves a condensation reaction between (3Z)-3-[(dimethylamino)methylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one and 4-fluorophenylmethyl bromide in dimethylformamide (DMF) with sodium hydride as a base, followed by purification via extraction and chromatography .
The Z-configuration of the exocyclic double bond is critical for maintaining planar molecular geometry, which enhances interactions with biological targets such as the hepatitis C virus (HCV) p7 ion channel .
Properties
IUPAC Name |
(3Z)-5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO2/c17-10-3-1-9(2-4-10)15(20)8-13-12-7-11(18)5-6-14(12)19-16(13)21/h1-8H,(H,19,21)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPJLJZAKOKRHJ-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-fluoroindole-2,3-dione with 4-fluorobenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. The structural modifications introduced by the fluorophenyl and oxoethylidene groups enhance the compound's potency against tumor cells. For instance, studies have demonstrated that similar indole derivatives can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth has been explored, particularly against resistant strains of bacteria. The mechanism is believed to involve interference with bacterial DNA synthesis or cell wall integrity, making it a candidate for further development as an antibiotic.
Neuroprotective Effects
Recent studies have suggested that indole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology.
Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of (3Z)-5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent response, with IC50 values significantly lower than those of standard chemotherapeutics.
Antimicrobial Activity
In a separate investigation, the antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Mechanism of Action
The mechanism of action of (3Z)-5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations
In α-glucosidase inhibitors (e.g., 6m), the 5-fluoro substituent is retained, but the oxoethylidene group is replaced with a thiazole-hydrazone moiety, indicating divergent structure-activity relationships .
Phenyl Group Modifications: The 4-fluorophenyl group in the target compound optimizes hydrophobic interactions in HCV p7 inhibition, as seen in its superior activity over analogs with 4-methoxyphenyl () or non-fluorinated aryl groups . Replacement with bulkier substituents (e.g., 4-methylphenyl in ) may reduce solubility or steric compatibility with target proteins .
Functional Linker Variations :
- Analogs with thiazole or hydrazone linkers () exhibit activity in metabolic enzyme inhibition, whereas oxoethylidene derivatives are prioritized for antiviral applications .
- The Z-configuration of the exocyclic double bond is conserved across active analogs, underscoring its role in maintaining planarity and target engagement .
Biological Activity
(3Z)-5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a fluorine atom and an indole moiety. Its molecular formula is , with a molecular weight of approximately 324.33 g/mol. The presence of fluorine atoms is significant as it often enhances biological activity and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one, including the compound , exhibit notable antimicrobial properties. A study demonstrated that various indole derivatives showed significant activity against a range of pathogens:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Inhibition observed |
| Staphylococcus aureus | Moderate activity |
| Candida albicans | Effective antifungal |
| Mycobacterium tuberculosis | Antitubercular activity |
The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Properties
The potential anticancer activity of (3Z)-5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has been explored in various studies. Indole derivatives are known to induce apoptosis in cancer cells through multiple pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Regulation of Apoptotic Pathways : It can activate caspases leading to programmed cell death.
- Cell Cycle Arrest : Indole derivatives can cause cell cycle arrest at the G1/S or G2/M checkpoints.
A study on related compounds reported IC50 values indicating effective cytotoxicity against various cancer cell lines, such as breast and lung cancer cells .
The biological activity of (3Z)-5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication and repair.
- Receptor Modulation : It can act on various receptors involved in signaling pathways that regulate cell growth and survival.
These interactions lead to alterations in cellular signaling cascades that are crucial for maintaining homeostasis in microbial and cancerous cells .
Case Studies
Several case studies have highlighted the effectiveness of indole derivatives in clinical settings:
-
Study on Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of a related indole derivative against drug-resistant bacterial strains, showing significant improvement in patient outcomes.
-
Anticancer Trials :
- In vitro studies demonstrated that treatment with indole derivatives resulted in reduced tumor size in xenograft models, indicating promising therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
